ETHYL 4-(5-{[(4Z)-3-METHYL-5-OXO-1-(4-SULFAMOYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Overview
Description
ETHYL 4-(5-{[(4Z)-3-METHYL-5-OXO-1-(4-SULFAMOYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a combination of various functional groups, including a furan ring, a pyrazole ring, and a benzoate ester
Preparation Methods
The synthesis of ETHYL 4-(5-{[(4Z)-3-METHYL-5-OXO-1-(4-SULFAMOYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving an appropriate precursor.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst
Chemical Reactions Analysis
ETHYL 4-(5-{[(4Z)-3-METHYL-5-OXO-1-(4-SULFAMOYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
ETHYL 4-(5-{[(4Z)-3-METHYL-5-OXO-1-(4-SULFAMOYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate due to its complex structure and functional groups.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(4Z)-3-METHYL-5-OXO-1-(4-SULFAMOYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
ETHYL 4-(5-{[(4Z)-3-METHYL-5-OXO-1-(4-SULFAMOYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-[(4Z)-3-methyl-5-oxo-4-{[1-(4-sulfamoylphenyl)-1H-pyrrol-2-yl]methylene}-4,5-dihydro-1H-pyrazol-1-yl]benzoate: This compound has a similar structure but features a pyrrole ring instead of a furan ring.
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate: This azo compound has different substituents but shares the benzoate ester group.
Ethyl 4-[5-aryl-3-hydroxy-4-(4-chlorobenzoyl)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoates: This compound includes a pyrrolidine ring and is used in various biological applications.
Properties
IUPAC Name |
ethyl 4-[5-[(Z)-[3-methyl-5-oxo-1-(4-sulfamoylphenyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-3-32-24(29)17-6-4-16(5-7-17)22-13-10-19(33-22)14-21-15(2)26-27(23(21)28)18-8-11-20(12-9-18)34(25,30)31/h4-14H,3H2,1-2H3,(H2,25,30,31)/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMUFUXYAVBJLO-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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